Methyl 11-[(3,4,5-trimethoxybenzoyl)amino]undecanoate
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Overview
Description
Methyl 11-[(3,4,5-trimethoxybenzoyl)amino]undecanoate is a complex organic compound with the molecular formula C22H35NO6 This compound features a benzoyl group substituted with three methoxy groups, an amide linkage, and an undecanoate ester chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 11-[(3,4,5-trimethoxybenzoyl)amino]undecanoate typically involves the following steps:
Formation of 3,4,5-trimethoxybenzoic acid: This is achieved through the methylation of gallic acid using dimethyl sulfate in the presence of a base.
Conversion to 3,4,5-trimethoxybenzoyl chloride: The acid is then converted to its corresponding acid chloride using thionyl chloride.
Amidation Reaction: The acid chloride reacts with 11-aminoundecanoic acid to form the amide linkage.
Esterification: Finally, the carboxylic acid group of the resulting compound is esterified using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the esterification step and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 11-[(3,4,5-trimethoxybenzoyl)amino]undecanoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or other strong bases in the presence of suitable nucleophiles.
Major Products
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid derivatives.
Reduction: Formation of corresponding alcohols and amines.
Substitution: Formation of various substituted benzoyl derivatives.
Scientific Research Applications
Methyl 11-[(3,4,5-trimethoxybenzoyl)amino]undecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of methyl 11-[(3,4,5-trimethoxybenzoyl)amino]undecanoate involves its interaction with specific molecular targets. The compound’s methoxy groups and amide linkage allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: A simpler ester derivative with similar methoxy substitutions.
11-Aminoundecanoic acid: The amine precursor used in the synthesis of the compound.
3,4,5-Trimethoxybenzoic acid: The acid precursor used in the synthesis.
Uniqueness
Methyl 11-[(3,4,5-trimethoxybenzoyl)amino]undecanoate is unique due to its combination of a long aliphatic chain, an amide linkage, and multiple methoxy groups. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H35NO6 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
methyl 11-[(3,4,5-trimethoxybenzoyl)amino]undecanoate |
InChI |
InChI=1S/C22H35NO6/c1-26-18-15-17(16-19(27-2)21(18)29-4)22(25)23-14-12-10-8-6-5-7-9-11-13-20(24)28-3/h15-16H,5-14H2,1-4H3,(H,23,25) |
InChI Key |
POAVAOUNWNOAPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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